Superior Potency of (1S,3R)-(+)-CACP over (1R,3S)-(-)-CACP at Human GABA(C) Receptors
The (1S,3R)-isomer ((+)-CACP) is a significantly more potent partial agonist at human homomeric GABA(C) receptors than its enantiomer, (-)-CACP. This stereoselectivity is quantified by EC50 values obtained under identical experimental conditions [1].
| Evidence Dimension | Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 (rho1) = 26.1 ± 1.1 µM; EC50 (rho2) = 20.1 ± 2.1 µM |
| Comparator Or Baseline | (1R,3S)-(-)-CACP: EC50 (rho1) = 78.5 ± 3.5 µM; EC50 (rho2) = 63.8 ± 23.3 µM |
| Quantified Difference | Target compound is ~3.0-fold more potent at rho1 and ~3.2-fold more potent at rho2 than the enantiomer. |
| Conditions | Human homomeric rho(1) and rho(2) GABA(C) receptors expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology. |
Why This Matters
For studies requiring selective activation of GABA(C) receptors, the 3-fold higher potency of the (1S,3R)-isomer translates to a lower required working concentration, reducing potential off-target effects and conserving valuable compound.
- [1] Chebib M, Duke RK, Allan RD, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001;430(2-3):185-92. DOI: 10.1016/s0014-2999(01)01390-5. View Source
